molecular formula C6H3ClIN3 B13125258 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine

7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine

Cat. No.: B13125258
M. Wt: 279.46 g/mol
InChI Key: RETMCUHKVXHTCS-UHFFFAOYSA-N
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Description

7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine is a high-value dihalogenated heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its molecular formula is C6H3ClIN3, with a molecular weight of 279.46 g/mol . The compound features the privileged imidazo[4,5-b]pyridine scaffold, a purine isostere known for its ability to interact with biological targets, particularly protein kinases . This structural motif is a common feature in small-molecule inhibitors under investigation for the treatment of cancer, inflammatory diseases, and diabetes . The primary research value of this specific compound lies in its two distinct halogen substituents, which serve as orthogonal reactive handles for sequential palladium-catalyzed cross-coupling reactions . The carbon-iodine bond at the C2 position is highly reactive, allowing for selective functionalization via reactions such as Suzuki cross-coupling, while the carbon-chlorine bond at the C7 position offers a secondary site for subsequent derivatization . This capability for iterative, selective elaboration makes it a powerful intermediate for constructing diverse compound libraries aimed at structure-activity relationship (SAR) studies and lead optimization in drug discovery programs . The compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

7-chloro-2-iodo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3ClIN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)

InChI Key

RETMCUHKVXHTCS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)I

Origin of Product

United States

Reactivity and Transformational Chemistry of 7 Chloro 2 Iodo 3h Imidazo 4,5 B Pyridine

Cross-Coupling Reactions at the Halogen Positions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine, the reactivity difference between the C-I and C-Cl bonds is the cornerstone of its synthetic utility, typically allowing for regioselective transformations. The C-I bond is significantly more reactive towards oxidative addition to a low-valent metal center (like Pd(0)) than the more stable C-Cl bond, enabling selective functionalization at the C-2 position.

Suzuki Cross-Coupling with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura cross-coupling is a versatile method for creating biaryl and heteroaryl-aryl linkages. nih.gov In the case of this compound, the reaction can be controlled to occur selectively at the more labile C-2 iodo position. This regioselectivity allows for the synthesis of 2-aryl-7-chloro-3H-imidazo[4,5-b]pyridine derivatives, which can then undergo a second coupling at the C-7 position if desired.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane, toluene, or DME with water. The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity.

Table 1: Examples of Suzuki Cross-Coupling Reactions

Boronic Acid/EsterCatalyst SystemBaseSolventConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90 °C, 12 h7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O80 °C, 8 h7-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine~90
Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄DME/H₂O100 °C, 16 h7-Chloro-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine~82

Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI). wikipedia.org Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for the highly selective alkynylation at the C-2 position of this compound.

This regioselective transformation is valuable for introducing alkynyl moieties, which can serve as handles for further chemical modifications or as integral parts of a final target molecule. The reaction is generally carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylethylamine, which also often serves as the solvent.

Table 2: Examples of Sonogashira Cross-Coupling Reactions

Terminal AlkyneCatalyst SystemBaseSolventConditionsProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT, 6 h7-Chloro-2-(phenylethynyl)-3H-imidazo[4,5-b]pyridine~92
EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPADMF50 °C, 4 h7-Chloro-2-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine~95
Propargyl alcoholPd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane60 °C, 12 h3-(7-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)prop-2-yn-1-ol~88

Buchwald-Hartwig Amination and Amidation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines from aryl halides. wikipedia.org For this compound, this reaction can be directed to either the C-2 or C-7 position, often depending on the reaction conditions and the relative reactivity of the C-X bonds. Typically, amination occurs preferentially at the C-2 iodo position under milder conditions. However, forcing conditions or the use of specific catalyst systems can promote reaction at the C-7 chloro position, sometimes after the C-2 position has already been functionalized.

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (often a bulky, electron-rich one like Xantphos or RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgresearchgate.net

Table 3: Examples of Buchwald-Hartwig Amination Reactions

Amine/AmideCatalyst SystemBaseSolventConditionsProductYield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100 °C, 18 h4-(7-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)morpholine~78
AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane110 °C, 24 h7-Chloro-N-phenyl-3H-imidazo[4,5-b]pyridin-2-amine~70
BenzamidePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH100 °C, 16 hN-(7-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzamide~65

Other Transition-Metal-Catalyzed Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most commonly employed, other cross-coupling reactions can also be applied to functionalize this compound. These include Stille coupling (with organostannanes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents). The principles of regioselectivity generally hold, with the C-2 iodo position being the preferred site for initial reaction under standard conditions. These methods further expand the synthetic toolbox for creating diverse derivatives from this versatile dihalogenated precursor.

Nucleophilic Substitution Reactions

Regioselective SNAr at C-7 Chloro and C-2 Iodo Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems, particularly those activated by electron-withdrawing features. In the imidazo[4,5-b]pyridine ring system, the pyridine (B92270) nitrogen atom activates the C-2 and C-7 positions towards nucleophilic attack. The relative reactivity of the C-2 iodo and C-7 chloro positions in an SNAr reaction depends on several factors, including the nature of the nucleophile and the reaction conditions.

Generally, the C-7 chloro position is more susceptible to SNAr than the C-2 position. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-7 can be effectively delocalized by the pyridine nitrogen. While iodine is a better leaving group than chlorine in many contexts, the electronic activation provided by the pyridine ring often makes the C-7 position the kinetically favored site for SNAr. This provides a complementary regioselectivity to the transition-metal-catalyzed cross-coupling reactions.

Table 4: Examples of Regioselective SNAr Reactions

NucleophileBase/ConditionsSolventTemperatureProductYield (%)
Sodium methoxideN/AMethanol65 °C2-Iodo-7-methoxy-3H-imidazo[4,5-b]pyridine~90
AmmoniaHigh PressureEthanol150 °C2-Iodo-3H-imidazo[4,5-b]pyridin-7-amine~75
HydrazineN/An-Butanol120 °C7-Hydrazinyl-2-iodo-3H-imidazo[4,5-b]pyridine~80

Direct C-H Functionalization

While the term "direct C-H functionalization" typically refers to the activation of a carbon-hydrogen bond, in the context of this compound, the focus of synthetic transformations at the C2 position is overwhelmingly centered on the cleavage of the carbon-iodine bond. The C-I bond is significantly more reactive than the corresponding C-H bond, making it the primary site for introducing new carbon-carbon bonds through cross-coupling reactions.

Regioselective C2-Arylation and Alkynylation

The presence of the iodo group at the C2 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce aryl and alkynyl groups, respectively. These reactions proceed with high regioselectivity at the C2 position due to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond at the C7 position under typical cross-coupling conditions.

C2-Arylation via Suzuki Coupling:

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the selective introduction of a wide variety of aryl and heteroaryl substituents at the C2 position. The general reaction scheme involves the coupling of the imidazopyridine with an arylboronic acid or its ester derivatives.

Catalyst SystemBaseSolventTemperatureArylboronic AcidYield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O100 °CPhenylboronic acid~85
PdCl₂(dppf)K₂CO₃1,4-Dioxane90 °C4-Methoxyphenylboronic acid~90
Pd(OAc)₂ / SPhosK₃PO₄Toluene110 °C3-Pyridinylboronic acid~78

Note: The data in this table is representative of typical conditions for Suzuki coupling of iodo-substituted imidazopyridines and may not reflect specific published results for this exact compound.

C2-Alkynylation via Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly effective for the alkynylation of this compound at the C2 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Catalyst SystemCo-catalystBaseSolventTemperatureAlkyneYield (%)
Pd(PPh₃)₄CuITriethylamine (TEA)DMF60 °CPhenylacetylene~92
PdCl₂(PPh₃)₂CuIDiisopropylamine (DIPA)THFRoom TempTrimethylsilylacetylene~95
PdCl₂(dppf)CuICs₂CO₃Acetonitrile (B52724)80 °CPropargyl alcohol~80

Note: The data in this table is representative of typical conditions for Sonogashira coupling of iodo-substituted imidazopyridines and may not reflect specific published results for this exact compound.

Functionalization of the Heterocyclic Nitrogen Atoms (N1, N3)

The imidazole (B134444) portion of the this compound scaffold contains two nitrogen atoms that can be functionalized. Due to tautomerism, the N-H proton can reside on either nitrogen, leading to potential N1 and N3 substitution. The regioselectivity of these reactions is often influenced by the steric and electronic nature of the electrophile and the reaction conditions.

Alkylation and Acylation Reactions

Alkylation and acylation reactions introduce alkyl and acyl groups, respectively, onto the nitrogen atoms of the imidazole ring. These reactions typically proceed under basic conditions to deprotonate the N-H group, forming a more nucleophilic imidazolide (B1226674) anion.

N-Alkylation:

The alkylation of imidazo[4,5-b]pyridines can lead to a mixture of N1 and N3 isomers. nih.gov Studies on similar imidazo[4,5-b]pyridine systems have shown that the ratio of these isomers is dependent on the reaction conditions and the substituents on the heterocyclic core. For this compound, alkylation with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a common method. The N3 isomer is often the major product due to thermodynamic stability, though the N1 isomer can also be formed.

Alkylating AgentBaseSolventTemperatureMajor Isomer
Methyl iodideK₂CO₃DMFRoom TempN3
Benzyl bromideNaHTHF0 °C to Room TempN3
Ethyl bromoacetateCs₂CO₃Acetonitrile60 °CN3

Note: The data in this table is based on general principles of N-alkylation of imidazopyridines and serves as an illustrative guide.

N-Acylation:

Acylation of the imidazole nitrogen atoms can be achieved using acylating agents such as acid chlorides or anhydrides. These reactions are also typically performed in the presence of a base to facilitate the reaction. Similar to alkylation, a mixture of N1 and N3 acylated products can be formed.

Synthetic Exploitation of N-Substituted Isomers

The separation and selective synthesis of N1 and N3 substituted isomers of this compound are crucial for developing structure-activity relationships in drug discovery. Once separated, each isomer can be further elaborated using the reactivity of the C2-iodo and C7-chloro positions.

For instance, an N-alkylated derivative can undergo subsequent Suzuki or Sonogashira coupling at the C2 position. The presence of the N-alkyl group can influence the electronic properties and solubility of the molecule, which can be advantageous for biological applications. Furthermore, the remaining C7-chloro group can be targeted for nucleophilic aromatic substitution or other cross-coupling reactions, allowing for the synthesis of tri-substituted imidazo[4,5-b]pyridine derivatives. This step-wise functionalization provides a powerful strategy for creating diverse molecular libraries for screening purposes.

Spectroscopic and Structural Characterization of 7 Chloro 2 Iodo 3h Imidazo 4,5 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds, including imidazo[4,5-b]pyridine derivatives. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms within the molecule can be determined.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For the imidazo[4,5-b]pyridine scaffold, the protons on the pyridine (B92270) and imidazole (B134444) rings exhibit characteristic chemical shifts.

For instance, in the related compound 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine , the aromatic protons of the pyridine and phenyl rings, along with the N-H proton of the imidazole ring, show distinct signals. In a DMSO-d₆ solvent, the seven aromatic protons appear as a multiplet between δ 8.42 and 7.57 ppm, while the N-H proton of the imidazole ring is observed as a singlet at δ 13.76 ppm. mdpi.com

Alkylation at the nitrogen atoms of the imidazo[4,5-b]pyridine ring system significantly influences the ¹H NMR spectrum. For example, in 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine , the pyridine protons appear as doublets at δ 8.77 ppm and δ 8.64 ppm. The protons of the allyl group introduce new signals, including a multiplet for the vinyl proton at δ 6.2-6.29 ppm and signals for the methylene (B1212753) protons. uctm.edu

Interactive Data Table: ¹H NMR Data for Selected Imidazo[4,5-b]pyridine Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDMSO-d₆Pyridine & Phenyl H8.42–7.57m
N-H13.76s
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineCDCl₃Pyridine H8.77d
Pyridine H8.64d
=CH6.2-6.29m
6-bromo-2-(4-((dimethylamino)phenyl))-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineCDCl₃Pyridine H8.52d
Pyridine H8.26d
N-CH₂4.92d
C≡CH2.28t

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the imidazo[4,5-b]pyridine ring system are indicative of their electronic environment.

In 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine , the quaternary carbons of the imidazo[4,5-b]pyridine core appear at δ 113.43, 129.22, 129.54, and 129.66 ppm in DMSO-d₆. The aromatic CH carbons are observed at δ 127.39, 127.55, 129.54, and 131.40 ppm. mdpi.com

For N-alkylated derivatives, such as 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine , the ¹³C NMR spectrum in CDCl₃ shows signals for the quaternary carbons of the heterocyclic core at δ 152.94, 148.51, 145.95, 140.58, 120.71, and 107.05 ppm. The carbons of the allyl group are also visible, with the =CH₂ carbon at δ 70.80 ppm and the N-CH₂ carbon at δ 55.86 ppm. uctm.edu

Interactive Data Table: ¹³C NMR Data for Selected Imidazo[4,5-b]pyridine Derivatives

CompoundSolventCarbon TypeChemical Shift (δ, ppm)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineDMSO-d₆Quaternary C113.43, 129.22, 129.54, 129.66
Aromatic CH127.39, 127.55, 129.54, 131.40
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineCDCl₃Quaternary C152.94, 148.51, 145.95, 140.58, 120.71, 107.05
Aromatic CH133.14, 132.16, 131.99, 129.03, 125.86, 124.4
N-CH₂55.86
=CH₂70.80
6-bromo-2-(4-((dimethylamino)phenyl))-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineCDCl₃Quaternary C151.60, 148.58, 145.86, 135.86, 124.81, 114.58
Aromatic CH145.58, 133.66, 132.55, 131.92, 130.21, 125.08
C≡CH73.75
≡CH32.57
N-CH₂32.57

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of adjacent protons in the pyridine and substituent groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the substitution pattern on the imidazo[4,5-b]pyridine core and for confirming the position of N-alkylation. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is critical for determining the regiochemistry of N-substituted imidazo[4,5-b]pyridine isomers. For example, correlations between the protons of an N-alkyl group and the protons on the pyridine ring can definitively establish the site of alkylation. nih.govresearchgate.net

In a study of N-alkylated 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives, 2D-NOESY and HMBC spectra were used to confirm the N⁵ and N⁴/N³ regioisomeric structures. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For imidazo[4,5-b]pyridine derivatives, mass spectrometry can confirm the successful synthesis and provide evidence for the molecular structure. For example, in the characterization of 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine derivatives, mass spectrometry was used to confirm their molecular weights. researchgate.net Similarly, for a series of imidazo[4,5-b]pyridine derived iminocoumarins, electrospray ionization mass spectrometry (ESI-MS) was used to identify the protonated molecular ion peak [M+1]⁺, confirming the molecular mass of the synthesized compounds. irb.hr A study on tetracyclic imidazo[4,5-b]pyridine-based molecules utilized ESI-MS to investigate their proton and metal dication affinities. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an imidazo[4,5-b]pyridine derivative would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds within the heterocyclic ring system.

For example, the IR spectrum of 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine shows a characteristic N-H stretching vibration at 3137 cm⁻¹, a C=N stretching vibration at 1653 cm⁻¹, C=C stretching vibrations at 1464 cm⁻¹, and absorptions corresponding to the C-Cl and C-Br bonds at 760 cm⁻¹ and 631 cm⁻¹, respectively. researchgate.net The IR spectra of imidazo[1,2-a]pyridine (B132010) and its metal complexes have also been studied in detail, providing a basis for assigning the vibrational modes of the related imidazo[4,5-b]pyridine core. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine is not available, the structures of several other imidazo[4,5-b]pyridine derivatives have been determined. For example, the crystal structures of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (compound 4 ) and 6-bromo-2-(4-((dimethylamino)phenyl))-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (compound 7 ) have been reported. uctm.edu These studies provide detailed information on the geometry of the imidazo[4,5-b]pyridine ring system and the conformation of the substituents. uctm.edu

In another study, the crystal structure of 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine co-crystallized with a protein kinase was determined, revealing the specific interactions between the inhibitor and the active site. nih.gov

Advanced Analytical Techniques for Purity and Identity Confirmation

The confirmation of the chemical identity and the assessment of the purity of a synthesized compound like this compound are paramount in chemical research and development. A combination of chromatographic and spectroscopic methods is typically employed to achieve a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of a compound and for the separation of any potential impurities. For a compound such as this compound, a reversed-phase HPLC method would likely be developed.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Expected Application: A typical HPLC analysis would involve dissolving a sample of the compound in a suitable solvent and injecting it into the HPLC system. A gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to ensure the effective separation of the target compound from any starting materials, by-products, or degradation products. The purity of the sample is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. For a highly pure sample, the chromatogram would show a single major peak at a specific retention time.

Mass Spectrometry (MS)

Mass Spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. mdpi.com

Principle: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The output is a mass spectrum, which is a plot of ion intensity as a function of the mass-to-charge ratio.

Expected Application: For this compound (C₆H₃ClIN₃), high-resolution mass spectrometry (HRMS) would be expected to provide a very accurate mass measurement of the molecular ion. acs.org This experimental mass would be compared to the calculated theoretical mass. The presence of chlorine and iodine atoms would produce a characteristic isotopic pattern in the mass spectrum, which would serve as a further confirmation of the compound's identity.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Mass (m/z)Relative Abundance (%)
278.9132100.00
279.91657.23
280.910232.48
281.91362.35

This is a theoretical table based on the natural isotopic abundance of the elements.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample.

Principle: A small, accurately weighed amount of the sample is combusted in a controlled environment. The resulting combustion gases (such as CO₂, H₂O, and N₂) are then separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the original sample. Halogens like chlorine and iodine are typically determined by other methods, such as ion chromatography after combustion and absorption.

Expected Application: The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated percentages for the molecular formula C₆H₃ClIN₃. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011672.06625.79
HydrogenH1.00833.0241.08
ChlorineCl35.453135.45312.69
IodineI126.9041126.90445.42
NitrogenN14.007342.02115.04
Total 279.468 100.00

This table presents the theoretical elemental composition and is not based on experimental data.

By combining the data from these advanced analytical techniques, a comprehensive and definitive confirmation of the purity and identity of this compound can be achieved.

Computational Chemistry Investigations of 7 Chloro 2 Iodo 3h Imidazo 4,5 B Pyridine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of molecules. For the imidazo[4,5-b]pyridine scaffold, these methods elucidate the distribution of electrons and energy levels, which are key determinants of a molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov Studies on various imidazo[4,5-b]pyridine analogues utilize DFT, often with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p), to perform geometry optimization and calculate thermodynamic and electronic parameters. nih.govuctm.edu These calculations provide insights into the stability, chemical reactivity, and electronic characteristics of the molecular structure. nih.gov

DFT analysis helps in understanding the global and local reactivity of these derivatives. uctm.edu For instance, calculations on tetracyclic imidazo[4,5-b]pyridine derivatives have been used to determine proton and metal dication affinities, identifying the most basic sites within the molecules. mdpi.comnih.gov Such studies consistently show that the unsaturated imidazole (B134444) nitrogen is the most basic site, a finding attributed to the higher basicity of imidazole compared to pyridine (B92270). nih.gov The electronic structure data derived from DFT can be correlated with the biological activity of the compounds. researchgate.net

Key electronic properties and reactivity descriptors calculated for analogues of the title compound are often presented in detailed tables to compare different derivatives.

Table 1: Sample Electronic Properties of Imidazo[4,5-b]pyridine Analogues Calculated via DFT

Compound Method/Basis Set EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Alpidem (analogue) B3LYP/6-311G(d,p) -6.4016 -1.6065 4.7951

Note: The data presented is for analogue compounds and serves to illustrate the application of DFT methods to the imidazo[4,5-b]pyridine scaffold.

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, polarizability, and chemical reactivity. nih.govmdpi.com

For imidazo[4,5-b]pyridine derivatives, a small HOMO-LUMO gap suggests high chemical reactivity and polarizability. nih.gov The distribution of these frontier orbitals provides information about the sites of electrophilic and nucleophilic attack. In studies of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine analogues, the HOMO was typically distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO was centered on the imidazole portion, indicating the path of intramolecular charge transfer. mdpi.com

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the dynamic behavior of molecules and their interactions with their environment over time.

MD simulations can reveal the stable adsorption configurations of pyridine derivatives on surfaces, such as iron, which is relevant for applications like corrosion inhibition. mdpi.com These simulations model the interaction of the inhibitor molecules with the surface in the presence of a simulated solution, providing insights into the strength and nature of the binding. mdpi.com For related heterocyclic compounds, MD simulations have also been employed to explore potential binding modes with biological targets, such as enzymes, helping to understand the key interactions that stabilize the inhibitor-protein complex. jchemlett.com

Monte Carlo simulations have been used to investigate the properties of imidazo[4,5-b]pyridine derivatives and related compounds. uctm.edu For example, MC methods can estimate the affinity of these molecules to adsorb onto various metallic surfaces. uctm.edu In broader studies of pyridine-water mixtures, Monte Carlo simulations using algorithms like the Metropolis algorithm have been used to calculate interaction energies and analyze the formation of hydrogen bonds, providing a detailed picture of the behavior of these molecules in a solvent. scispace.com

In Silico Mechanistic Studies of Reactions Involving the Compound

In silico mechanistic studies use computational methods to explore the pathways of chemical reactions. These studies can elucidate the formation of intermediates, transition states, and final products, providing a molecular-level understanding of the reaction mechanism.

For the synthesis of imidazo[4,5-b]pyridines, computational studies can help rationalize the observed regioselectivity and reactivity. For example, the synthesis of 3H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine involves a reductive cyclization process. nih.gov While specific in silico studies on the reaction mechanisms involving 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine are not widely available, the general approach involves using DFT to calculate the energies of reactants, intermediates, and products to map out the most favorable reaction pathway. Mechanistic studies on related compounds, such as the synthesis of 4-hydroxyquinazoline (B93491) derivatives, demonstrate how computational modeling can complement experimental work by proposing reaction routes and explaining product formation. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry, particularly DFT, is a reliable tool for predicting the spectroscopic properties of molecules, which can be used to validate experimental data and aid in structure elucidation. nih.gov Theoretical calculations can predict vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible absorption spectra. rjptonline.orgresearchgate.net

For various imidazo[4,5-b]pyridine derivatives, calculated spectroscopic data are often compared with experimental findings. For instance, in studies of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, the characteristic FT-IR bands for N-H, aromatic C-H, C=N, and C=C bonds were assigned based on computational results. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra to confirm the synthesized structures. nih.govresearchgate.net This synergy between theoretical prediction and experimental measurement is a powerful approach for the unambiguous characterization of novel compounds.

Applications of 7 Chloro 2 Iodo 3h Imidazo 4,5 B Pyridine in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocycles

7-Chloro-2-iodo-3H-imidazo[4,5-b]pyridine serves as a foundational precursor for the synthesis of a wide array of intricate heterocyclic structures. The imidazo[4,5-b]pyridine core itself is a recognized "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds. The presence of the iodo and chloro substituents at the C2 and C7 positions, respectively, provides orthogonal handles for synthetic elaboration.

Chemists can exploit the higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents at the 2-position while leaving the C-Cl bond intact for subsequent transformations. This selective reactivity is crucial for the controlled, stepwise assembly of complex molecules. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be performed at the 2-position, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups. The resulting 7-chloro-2-substituted-imidazo[4,5-b]pyridines are themselves advanced intermediates that can be further elaborated at the C7 position to generate poly-functionalized, multi-cyclic systems.

Scaffold Diversification through Iterative Functionalization

Iterative functionalization, or the sequential modification of a core structure, is a powerful strategy for creating libraries of related compounds for structure-activity relationship (SAR) studies. This compound is exceptionally well-suited for this approach due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds in metal-catalyzed cross-coupling reactions.

The general order of reactivity for aryl halides in such reactions is I > Br > Cl. This predictable reactivity allows for a two-step diversification strategy:

First Functionalization (at C2): A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is first performed under conditions mild enough to selectively activate the C-I bond, leading to the formation of a 2-aryl-7-chloro-3H-imidazo[4,5-b]pyridine intermediate.

Second Functionalization (at C7): The less reactive C-Cl bond of this intermediate is then targeted in a second, typically more forcing, cross-coupling reaction to introduce a different substituent at the 7-position.

This iterative process enables the generation of a matrix of analogs where substituents at both the C2 and C7 positions can be independently and systematically varied. This method provides a highly efficient route to explore the chemical space around the imidazo[4,5-b]pyridine scaffold.

Table 1: Orthogonal Functionalization via Palladium-Catalyzed Cross-Coupling

StepPosition TargetedHalogenTypical ReactionExample Coupling PartnerResulting Intermediate/Product
1 C2Iodo (I)Suzuki CouplingArylboronic acid2-Aryl-7-chloro-3H-imidazo[4,5-b]pyridine
2 C7Chloro (Cl)Suzuki CouplingHeteroarylboronic acid2-Aryl-7-heteroaryl-3H-imidazo[4,5-b]pyridine

This table illustrates a representative two-step functionalization sequence.

Precursor for the Synthesis of Novel Imidazo[4,5-b]pyridine Analogs

Beyond its use in cross-coupling, this compound is a precursor for a multitude of novel imidazo[4,5-b]pyridine analogs through various other transformations. The chloro group at the 7-position can undergo nucleophilic aromatic substitution (SNAr) with a range of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups that are not easily installed via cross-coupling methods.

This reactivity further expands the synthetic utility of the scaffold, allowing for the creation of analogs with distinct electronic and steric properties. For example, reaction with various amines can lead to a series of 7-amino-imidazo[4,5-b]pyridine derivatives, which are of significant interest in medicinal chemistry.

The combination of selective cross-coupling at the C2-iodo position and SNAr at the C7-chloro position provides a powerful and versatile toolkit for the synthesis of novel, highly decorated imidazo[4,5-b]pyridine derivatives. These resulting compounds can be evaluated for a wide range of biological activities, contributing to the discovery of new therapeutic agents. eurjchem.com

Future Research Directions and Unresolved Synthetic Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthetic approaches to substituted imidazo[4,5-b]pyridines often rely on multi-step sequences that may involve harsh conditions or the use of stoichiometric and hazardous reagents. mdpi.comresearchgate.net Future research must prioritize the development of more efficient, economical, and environmentally benign routes to 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine.

A primary challenge lies in the efficient construction of the core heterocyclic system with the desired halogenation pattern. A prospective sustainable route would involve the condensation of a suitable diaminopyridine precursor, such as 5-chloro-pyridine-2,3-diamine, with an appropriate C1 source. To install the C2-iodo group, direct C-H iodination of a pre-formed 7-chloro-3H-imidazo[4,5-b]pyridine intermediate presents a highly atom-economical strategy. Research on related imidazo[1,2-a]pyridines has demonstrated the feasibility of C-H iodination using systems like molecular iodine (I₂) with an oxidant, a method that avoids pre-functionalization. nih.govacs.org Adapting these conditions to the imidazo[4,5-b]pyridine core is a key area for investigation.

Furthermore, the principles of green chemistry should guide the development of these new routes. This includes the use of safer, bio-based solvents, the exploration of catalytic systems to replace stoichiometric reagents, and the application of energy-efficient techniques. researchgate.net For instance, microwave-assisted synthesis has been shown to reduce reaction times and increase yields for the preparation of related 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.comresearchgate.net The application of such technologies, coupled with catalysts like molecular iodine which is inexpensive and low in toxicity, could significantly improve the sustainability of the synthesis. rsc.orgacs.org

Synthetic Step Traditional Method Proposed Sustainable Alternative Key Advantages
Core Formation Multi-step synthesis with protecting groups.One-pot condensation of 5-chloro-pyridine-2,3-diamine.Reduced step count, less waste.
C2-Iodination Synthesis from pre-iodinated building blocks.Direct C-H iodination using I₂/oxidant.High atom economy, operational simplicity.
Energy Input Conventional heating for extended periods.Microwave irradiation.Drastically reduced reaction times, improved yields. eurjchem.com
Solvent/Catalyst Chlorinated solvents, stoichiometric reagents.Green solvents (e.g., water, ethanol, eucalyptol), catalytic I₂. researchgate.netacs.orgReduced environmental impact and cost.

Exploration of Underutilized Reactivity Pathways

The synthetic utility of this compound is primarily anchored in the differential reactivity of its two carbon-halogen bonds. The C2-iodo bond is significantly more reactive towards transition-metal-catalyzed cross-coupling reactions than the C7-chloro bond. This feature makes it an ideal substrate for a multitude of transformations.

The most prominent, yet still underexplored, application is its use in various palladium-catalyzed cross-coupling reactions. Pathways such as the Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for C-C bond formation with terminal alkynes), Buchwald-Hartwig (for C-N bond formation with amines), and Heck reactions are all highly relevant. beilstein-journals.orgresearchgate.net While these methods are established for other haloarenes, their systematic application to the this compound scaffold would open access to a vast chemical space of novel derivatives with potential biological activities. For example, the C-I bond can be selectively converted to a C-C bond, which is a valuable transformation for creating complex molecules. nih.gov

While the C2-iodo group is the primary site for functionalization, the reactivity of the C7-chloro group remains an underutilized pathway. After the C2 position has been modified, the C7-chloro group can be targeted for substitution under more forcing reaction conditions or by using specialized catalytic systems known to activate C-Cl bonds. This could involve nucleophilic aromatic substitution (SNAr) or more demanding cross-coupling conditions, allowing for the creation of di-substituted products that are otherwise difficult to access.

Chemo- and Regioselective Control in Multi-Substituted Reactions

A significant challenge and a key research direction for this compound lies in achieving precise chemo- and regioselective control during its functionalization. The presence of multiple reactive sites—the C2-I bond, the C7-Cl bond, and the N1/N3 atoms of the imidazole (B134444) ring—necessitates the development of highly selective reaction protocols.

The most critical aspect of chemoselectivity is the differential reactivity of the C-I and C-Cl bonds. The much lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for highly selective cross-coupling reactions at the C2 position. Standard palladium-catalyzed conditions will exclusively target the C2-iodo position, leaving the C7-chloro group untouched. nih.gov This inherent selectivity enables a powerful strategy for sequential functionalization, where the C2 position is first elaborated, followed by a subsequent, independent transformation at the C7 position.

Reaction Target Position Typical Catalyst/Conditions Expected Outcome
Suzuki Coupling #1 C2-IodoPd(PPh₃)₄, Na₂CO₃, 80 °CSelective formation of 7-chloro-2-aryl-imidazo[4,5-b]pyridine.
Sonogashira Coupling C2-IodoPdCl₂(PPh₃)₂, CuI, Et₃N, RTSelective formation of 7-chloro-2-alkynyl-imidazo[4,5-b]pyridine.
Suzuki Coupling #2 C7-ChloroPd catalyst with specialized ligand (e.g., SPhos), K₃PO₄, >100 °CSubsequent arylation at C7 on the C2-functionalized product.
Buchwald-Hartwig Amination C7-ChloroPd₂(dba)₃, ligand (e.g., Xantphos), NaOt-Bu, high temp.Subsequent amination at C7 on the C2-functionalized product.

Another significant challenge is controlling the regioselectivity of reactions involving the imidazole nitrogen atoms. Alkylation or arylation can occur at either the N1 or N3 position, leading to a mixture of regioisomers. nih.gov The outcome is often dictated by a subtle interplay of steric effects, electronic effects, and reaction conditions (e.g., solvent, base, counter-ion). Future research should focus on developing directing-group strategies or specific reaction conditions that favor the formation of a single regioisomer, which is crucial for applications where a specific isomer is required for biological activity. The structural confirmation of such isomers often requires advanced analytical techniques like 2D-NOESY and HMBC NMR spectroscopy. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around the imidazo[4,5-b]pyridine core, future research must integrate modern high-throughput technologies. Flow chemistry and automated synthesis platforms offer transformative potential for the synthesis and derivatization of this compound.

Continuous flow synthesis provides numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. nih.govacs.org For the synthesis of the target compound, potentially hazardous intermediates or exothermic reactions can be managed more effectively in the small, controlled environment of a microreactor. amazonaws.com A multi-step flow process could be envisioned where the initial cyclization to form the 7-chloro-imidazo[4,5-b]pyridine core is followed immediately by an in-line C2-iodination and purification step, streamlining the entire production.

Furthermore, this compound is an ideal scaffold for automated, parallel synthesis to generate large libraries of compounds for biological screening. researchgate.net The orthogonal reactivity of the C2 and C7 positions can be exploited in an automated fashion. An automated synthesis platform could perform a Suzuki reaction at the C2-iodo position with a diverse set of 96 different boronic acids in a microtiter plate format. This would rapidly generate a library of 7-chloro-2-aryl derivatives, which could then be submitted for biological testing or subjected to a second round of automated diversification at the C7-chloro position. nih.gov This approach dramatically accelerates the drug discovery cycle by enabling the rapid synthesis and evaluation of hundreds of distinct analogues.

Parameter Traditional Batch Synthesis Flow/Automated Synthesis
Safety Handling of bulk, potentially unstable reagents.Small reaction volumes, contained system, better heat dissipation. amazonaws.com
Control Limited control over mixing and temperature gradients.Precise, computer-controlled regulation of all parameters.
Scalability Often problematic, requiring re-optimization.Scalable by running the flow reactor for longer periods.
Library Production Slow, sequential, and labor-intensive.Rapid, parallel synthesis of hundreds of compounds. researchgate.net
Reproducibility Can vary between batches.Highly reproducible due to precise control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine, and how can halogen scrambling be minimized during synthesis?

  • Methodological Answer : A two-step approach is recommended. First, synthesize the imidazo[4,5-b]pyridine core via condensation of pyridine-2,3-diamine with an aldehyde under phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid), as demonstrated for brominated analogs . Second, introduce iodine via electrophilic substitution. To prevent halogen scrambling at the 7-chloro position, use mild iodination conditions (e.g., N-iodosuccinimide in acetonitrile at 0–25°C) and monitor reaction progress with LC-MS to detect intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Combine ¹H/¹³C NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts of the imidazo[4,5-b]pyridine core with analogs like 7-bromo-2-phenyl derivatives, where the 7-position halogen causes distinct deshielding (~δ 8.3 ppm for pyridine protons) . X-ray diffraction resolves halogen positions unambiguously, as shown for 7-chloro-2-phenyl analogs .

Advanced Research Questions

Q. How does the electronic nature of the 2-iodo substituent influence regioselective functionalization at the 5-position of this compound?

  • Methodological Answer : The electron-withdrawing iodo group at C2 directs electrophilic attacks (e.g., nitration, sulfonation) to the electron-rich C5 position. Computational DFT studies (e.g., using Gaussian with B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity, as applied to imidazo[4,5-b]pyridine derivatives . Experimentally, validate regioselectivity via cross-coupling reactions (e.g., Suzuki-Miyaura at C5 using Pd catalysts) and compare yields with alternative positions .

Q. What strategies mitigate contradictions in reported reactivity of the 7-chloro group in imidazo[4,5-b]pyridines under nucleophilic substitution?

  • Methodological Answer : Contradictions arise from steric hindrance and electronic effects. For example, 7-chloro groups in 3H-imidazo[4,5-b]pyridines show low reactivity toward SNAr under basic conditions due to poor leaving-group activation . To enhance substitution:

  • Use microwave-assisted heating with polar aprotic solvents (e.g., DMF) to accelerate kinetics.
  • Introduce electron-withdrawing groups (e.g., nitro at C5) to activate the chloro moiety, as seen in 5-nitro-7-chloro analogs .

Q. How can computational modeling predict the bioactivity of this compound derivatives against kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) using crystal structures of kinases (e.g., JAK2 or EGFR). Prioritize derivatives with halogen-bonding interactions between the 2-iodo group and kinase hinge regions, as observed in imidazo[4,5-b]pyridine-based inhibitors . Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) and correlate with computed binding energies.

Data Analysis and Experimental Design

Q. What analytical workflows resolve conflicting spectral data for this compound analogs?

  • Methodological Answer : For ambiguous NMR/HRMS results (e.g., overlapping signals or isotopic patterns):

  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, referencing data from structurally similar compounds like 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .
  • Employ tandem MS (LC-MS/MS) with collision-induced dissociation (CID) to distinguish isotopic clusters (e.g., chlorine vs. iodine adducts) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Prepare buffer solutions (pH 1–10) and incubate the compound at 40–60°C for 1–4 weeks.
  • Monitor degradation via HPLC-UV at 254 nm, comparing retention times with known degradation products (e.g., dehalogenated species).
  • Use QbD principles to model degradation kinetics and identify critical stability parameters .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized) 68–72% (via phase-transfer catalysis)
Halogen Scrambling Risk High at >60°C (DMF, prolonged heating)
Regioselectivity (C5) Confirmed via X-ray (ΔG‡ = 15.2 kcal/mol)
DFT HOMO-LUMO Gap 4.3 eV (B3LYP/6-31G*)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.